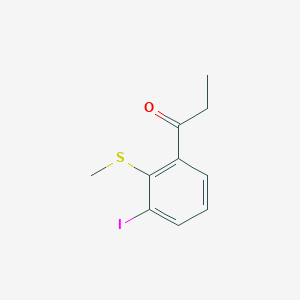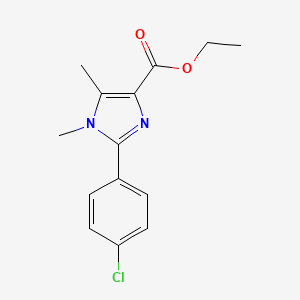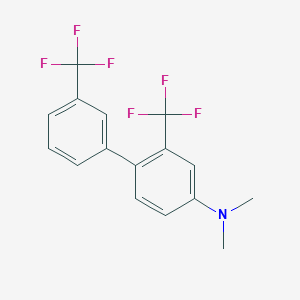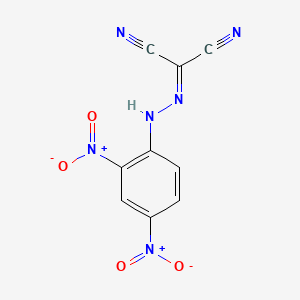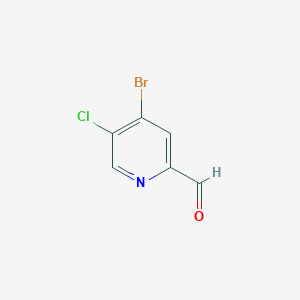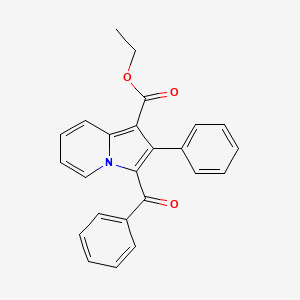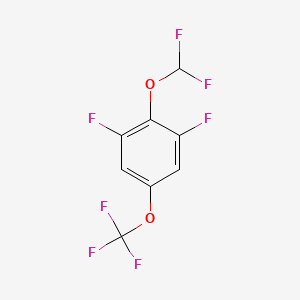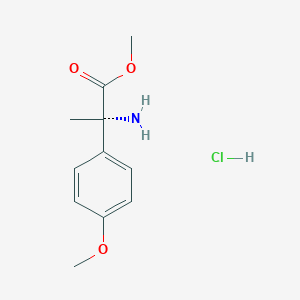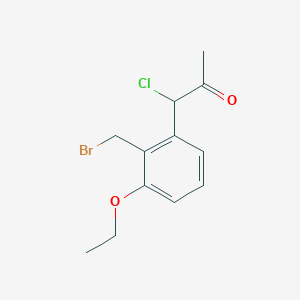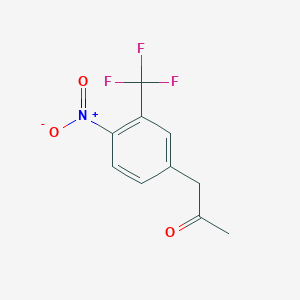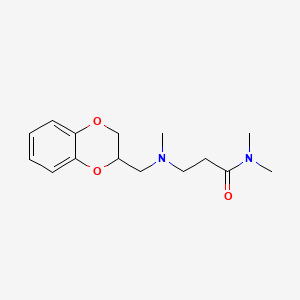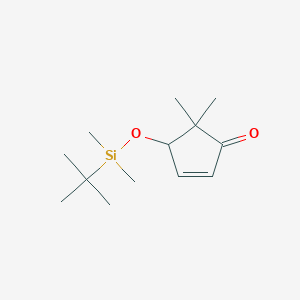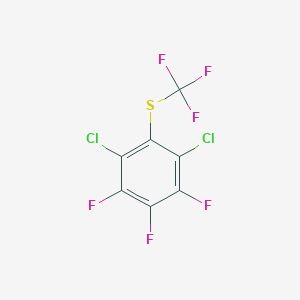
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7Cl2F6S and a molecular weight of 301.04 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound .
Preparation Methods
The synthesis of 1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene involves multiple steps. One common method includes the reaction of a precursor compound with trifluoromethylthiolating agents under specific conditions. The reaction typically requires the presence of a catalyst and a polar solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or alkoxides for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology and Medicine: The compound’s unique chemical properties make it a potential candidate for the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive trifluoromethylthio group. These interactions can lead to the formation of stable complexes with various biological molecules, affecting their function and activity . The compound’s ability to undergo substitution and oxidation reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has similar chlorine and fluorine substitutions but lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
1,3-Dichloro-4,5,6-trifluorobenzene: Similar to the target compound but without the trifluoromethylthio group, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C7Cl2F6S |
|---|---|
Molecular Weight |
301.04 g/mol |
IUPAC Name |
1,5-dichloro-2,3,4-trifluoro-6-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7Cl2F6S/c8-1-3(10)5(12)4(11)2(9)6(1)16-7(13,14)15 |
InChI Key |
NUEFFXYSCWXISU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)SC(F)(F)F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


